Alpinumisoflavone acetate
CAS No.: 86989-18-6
Cat. No.: VC0057843
Molecular Formula: C22H18O6
Molecular Weight: 378.38
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 86989-18-6 |
---|---|
Molecular Formula | C22H18O6 |
Molecular Weight | 378.38 |
IUPAC Name | [4-(5-hydroxy-2,2-dimethyl-6-oxopyrano[3,2-g]chromen-7-yl)phenyl] acetate |
Standard InChI | InChI=1S/C22H18O6/c1-12(23)27-14-6-4-13(5-7-14)16-11-26-18-10-17-15(8-9-22(2,3)28-17)20(24)19(18)21(16)25/h4-11,24H,1-3H3 |
Standard InChI Key | UGAJYYNANGVRBF-UHFFFAOYSA-N |
SMILES | CC(=O)OC1=CC=C(C=C1)C2=COC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O |
Appearance | Powder |
Introduction
Chemical Properties and Structural Characteristics
Alpinumisoflavone acetate (CAS: 86989-18-6) is characterized by the molecular formula C₂₂H₁₈O₆ and has a molecular weight of 378.4 g/mol . Its IUPAC name is [4-(5-hydroxy-2,2-dimethyl-6-oxopyrano[3,2-g]chromen-7-yl)phenyl] acetate . The compound possesses a complex structure featuring a chromene core fused with a pyran ring and bearing phenyl acetate and hydroxyl substituents. This structural arrangement contributes to its unique biological properties and interactions with various molecular targets.
Physical and Chemical Properties
The physical and chemical properties of alpinumisoflavone acetate are summarized in Table 1.
Table 1: Physical and Chemical Properties of Alpinumisoflavone Acetate
Property | Value |
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CAS Number | 86989-18-6 |
Molecular Formula | C₂₂H₁₈O₆ |
Molecular Weight | 378.4 g/mol |
IUPAC Name | [4-(5-hydroxy-2,2-dimethyl-6-oxopyrano[3,2-g]chromen-7-yl)phenyl] acetate |
Physical Appearance | Colorless to yellowish crystal |
Solubility | Relatively insoluble in water, soluble in organic solvents |
Storage Conditions | 2-8°C |
The compound exists as a colorless to yellowish crystalline substance and exhibits limited solubility in water but is soluble in organic solvents such as ethanol and dimethylformamide . For optimal stability, it is recommended to store the compound at temperatures between 2-8°C .
Synthesis and Preparation Methods
Chemical Synthesis
Alpinumisoflavone acetate can be synthesized through acetylation of its parent compound, alpinumisoflavone. The divergent total synthesis approach typically begins with commercially available 2,4,6-trihydroxyacetophenone as a starting material . The key steps in the synthesis include:
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Construction of the isoflavone skeleton through Suzuki-Miyaura coupling reactions
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Introduction of the dimethylpyran ring
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Final acetylation of the 4'-hydroxyl group
A detailed synthetic pathway involves several intermediates and specific reaction conditions. For instance, the Suzuki-Miyaura coupling reaction utilizes catalysts such as Pd₂(dba)₃ and specific ligands like PCy₃ to construct the isoflavone backbone . The synthesis of related isoflavones provides insights into the preparation of alpinumisoflavone acetate, with reactions often conducted under reflux conditions with specific solvents and catalysts .
Extraction from Natural Sources
Alternatively, alpinumisoflavone acetate can be isolated from certain plant species through extraction processes. This method involves:
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Grinding of plant materials
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Solvent extraction using organic solvents
Plants belonging to the Fabaceae family are notable sources of prenylated isoflavones, including alpinumisoflavone acetate and its derivatives.
Biological Activities
Anticancer Properties
Alpinumisoflavone acetate demonstrates significant anticancer activities through multiple mechanisms of action. Research has shown that the compound exhibits antiproliferative effects, particularly against hepatocellular carcinoma cells . Key anticancer mechanisms include:
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Induction of mitochondrial dysfunction
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Promotion of mitochondria-mediated apoptosis
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Inhibition of ERK1/2 phosphorylation
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Impairment of mitochondrial respiration via oxidative stress
These mechanisms collectively contribute to the compound's potential as an anticancer agent, with particular promise for hepatocellular carcinoma research.
Anti-inflammatory Effects
Alpinumisoflavone acetate exhibits anti-inflammatory properties through several pathways. Studies have indicated that it can inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in inflammatory models. The compound modulates inflammatory responses by:
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Suppressing inflammatory cytokines (TNF-α, IL-6)
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Inhibiting NF-κB activation
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Modulating MAPK signaling pathways
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Suppressing NLRP3 inflammasome activation
These anti-inflammatory effects suggest potential applications in treating inflammatory conditions and related disorders.
Ophthalmic Applications
Recent research has revealed promising effects of alpinumisoflavone in ophthalmic applications, particularly for age-related macular degeneration (AMD). A study published in Nature Scientific Reports demonstrated that the compound can ameliorate choroidal neovascularization and associated fibrosis . The research findings indicate that:
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It reduces vascular endothelial growth factor (VEGF) expression
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It decreases fibrosis markers such as alpha smooth muscle actin (alpha-SMA)
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It shows both anti-fibrotic and anti-neovascularization effects in in vitro and in vivo models
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It decreases levels of the cleaved form of crystallin alpha B (CRYAB), a chaperone associated with VEGF stabilization and fibrosis
These findings suggest potential therapeutic applications for alpinumisoflavone acetate in treating neovascular age-related macular degeneration beyond conventional anti-VEGF therapy.
Structure-Activity Relationships
The biological activities of alpinumisoflavone acetate are closely linked to its structural features. The presence of the acetate group at the 4'-position of the phenyl ring distinguishes it from its parent compound, alpinumisoflavone, and modifies its pharmacological properties.
Several related isoflavones share structural similarities with alpinumisoflavone acetate but exhibit different biological activities. Table 2 presents a comparative analysis of alpinumisoflavone acetate and related compounds.
Table 2: Comparative Analysis of Alpinumisoflavone Acetate and Related Compounds
Compound | Structural Difference from Alpinumisoflavone Acetate | Notable Biological Activities |
---|---|---|
Alpinumisoflavone | Lacks acetate group at 4'-position | Monoamine oxidase inhibition |
Derrone | Different substitution pattern on pyran ring | Anticancer, antimicrobial |
4'-O-Methylalpinumisoflavone | Methyl group instead of acetate at 4'-position | Monoamine oxidase inhibition |
Auriculasin | Different prenyl group arrangement | Neuroprotective effects |
This structure-activity relationship analysis provides insights into how structural modifications affect biological activities and may guide the development of more potent derivatives with enhanced therapeutic potential .
Analytical Methods
High-performance liquid chromatography (HPLC) is commonly employed for the analysis and quality control of alpinumisoflavone acetate. The typical conditions for HPLC analysis include specific column types, mobile phases, and detection methods optimized for isoflavone compounds .
When analyzing alpinumisoflavone acetate and related compounds, calibration graphs are established to ensure accurate quantification. Table 3 presents typical HPLC parameters for the analysis of isoflavones.
Table 3: Typical HPLC Parameters for Isoflavone Analysis
Parameter | Value |
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Column | C18 (250 mm × 4.6 mm, 5 μm) |
Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
Flow Rate | 1.0 mL/min |
Detection | UV at 254-280 nm |
Injection Volume | 10-20 μL |
Run Time | 30-40 minutes |
These analytical methods ensure the purity and identity of alpinumisoflavone acetate for research applications and quality control purposes .
Research Applications
Pharmaceutical Research
Alpinumisoflavone acetate serves as an active ingredient in pharmaceutical research, with applications in:
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Cancer therapy development, particularly for hepatocellular carcinoma
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Anti-inflammatory drug research
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Ophthalmic treatments for age-related macular degeneration
Medicinal Chemistry
In medicinal chemistry, alpinumisoflavone acetate functions as:
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A lead compound for developing more potent derivatives
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A model for structure-activity relationship studies
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A template for designing targeted therapeutic agents with improved pharmacokinetic properties
Biochemical Research
The compound has been employed in biochemical research to:
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Study mitochondrial function and dysfunction mechanisms
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Investigate apoptotic pathways in cancer cells
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Examine cellular signaling processes, particularly in inflammation and cancer
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Explore the mechanisms of fibrosis and neovascularization in ocular tissues
Future Research Directions
Future investigations on alpinumisoflavone acetate may focus on:
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Elucidating detailed mechanisms of action in various disease models
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Conducting comprehensive toxicological evaluations to establish safety profiles
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Developing more efficient synthesis routes for large-scale production
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Designing more potent derivatives through structural modifications
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Exploring additional therapeutic applications based on its diverse biological activities
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Investigating potential synergistic effects with established therapeutic agents
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